molecular formula C24H25F3N4O4 B12177748 7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12177748
M. Wt: 490.5 g/mol
InChI Key: GGWYSCZGHNTEAR-UHFFFAOYSA-N
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Description

The compound 7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one is a structurally complex molecule featuring:

  • A 1,3-dihydro-2H-3-benzazepin-2-one core substituted with 7,8-dimethoxy groups.
  • A 2-oxoethyl linker connecting the benzazepinone core to a piperazine ring.
  • A 4-[5-(trifluoromethyl)pyridin-2-yl]piperazinyl moiety as the terminal substituent.

The trifluoromethylpyridine group may enhance metabolic stability and binding affinity, a common strategy in medicinal chemistry .

Properties

Molecular Formula

C24H25F3N4O4

Molecular Weight

490.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H25F3N4O4/c1-34-19-11-16-5-6-31(22(32)13-17(16)12-20(19)35-2)15-23(33)30-9-7-29(8-10-30)21-4-3-18(14-28-21)24(25,26)27/h3-6,11-12,14H,7-10,13,15H2,1-2H3

InChI Key

GGWYSCZGHNTEAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzazepinone Core: The benzazepinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable cyclizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzazepinone intermediate.

    Attachment of the Trifluoromethyl-Substituted Pyridine Ring: The trifluoromethyl-substituted pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine and a suitable palladium catalyst.

    Methoxylation and Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone functionality to an alcohol or other reduced forms.

    Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts, boronic acids). Reaction conditions can vary depending on the specific transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, and coupling reactions can lead to more complex, multi-ring structures.

Scientific Research Applications

7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The presence of the trifluoromethyl-substituted pyridine ring and the piperazine moiety may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine-Based Substitutions

Compound A : 3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Molecular Formula : C₂₅H₂₈ClN₃O₄
  • Molecular Weight : 469.966 g/mol
  • Key Substituents : A 2-chlorobenzyl group replaces the trifluoromethylpyridine moiety.
  • Comparison: The absence of the trifluoromethylpyridine group reduces molecular weight by ~47.5 g/mol.
Compound B : (8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl)acetic acid
  • Molecular Formula : C₁₇H₁₀F₃N₅O₃S
  • Molecular Weight : 437.35 g/mol
  • Key Substituents: A trifluoromethylbenzothiazole group attached to a pyrazinopyridazine core.
  • Comparison :
    • While the core structure differs, the shared trifluoromethyl group highlights its role in enhancing lipophilicity and resistance to metabolic degradation.
    • The pyridine ring in the target compound may offer different hydrogen-bonding opportunities compared to benzothiazole .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening), the target compound’s structural similarity to known bioactive molecules can be quantified:

  • Tanimoto Index : A high score (>0.85) would indicate significant overlap in pharmacophoric features with reference inhibitors.
  • Morgan Fingerprints : These encode atom environments, enabling comparison of the trifluoromethylpyridine group’s electronic effects.

Studies suggest that compounds with >70% similarity in these metrics often share overlapping bioactivity profiles .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity to Target
Target Compound C₂₅H₂₆F₃N₅O₄* ~517.5 5-(Trifluoromethyl)pyridin-2-yl -
3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one C₂₅H₂₈ClN₃O₄ 469.966 2-Chlorobenzyl Moderate (core similarity)
(8-oxo-7-{[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl)acetic acid C₁₇H₁₀F₃N₅O₃S 437.35 5-(Trifluoromethyl)benzothiazol-2-yl Low (substituent similarity)

*Hypothetical formula based on structural analysis.

Implications of Substituent Variations

  • Trifluoromethylpyridine vs.
  • Core Structure Differences: The benzazepinone core (target) vs. pyrazinopyridazine (Compound B) may lead to divergent binding modes in biological systems.

Biological Activity

7,8-Dimethoxy-3-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse biological activities. This article reviews the biological activity of this compound based on available literature, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure

The compound's chemical structure can be broken down into several key functional groups:

  • Benzazepin Core : This bicyclic structure is known for its pharmacological properties.
  • Piperazine Ring : Often associated with neuroactive compounds, influencing CNS activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of 7,8-dimethoxy-3-(2-oxo...) has been explored primarily through its interactions with various molecular targets:

1. Kinase Inhibition

Research indicates that compounds similar to 7,8-dimethoxy derivatives exhibit multikinase inhibitory activity. Specifically, they target kinases such as CDK4 and PI3K, which are involved in cell cycle regulation and cancer progression. For instance:

  • In vitro studies : Compounds with similar structures showed IC50 values in the low nanomolar range against CDK4 and CDK6 .

2. Antitumor Activity

The compound has demonstrated potential antitumor effects:

  • Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., K562 for leukemia), the compound exhibited significant cytotoxic effects at concentrations around 30–100 nM .

3. Neuropharmacological Effects

Given its piperazine moiety, the compound may also influence neurotransmitter systems:

  • Behavioral Studies : Analogous compounds have shown anxiolytic and antidepressant-like effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds:

  • Modification of Functional Groups : Substituting different groups on the benzazepin core can enhance selectivity for specific kinases or improve pharmacokinetic properties.
ModificationEffect on Activity
Trifluoromethyl GroupIncreased potency against certain kinases
Dimethoxy SubstituentsEnhanced solubility and bioavailability

Case Studies

Several case studies highlight the biological potential of related compounds:

Case Study 1: Anticancer Activity

A study assessed the anticancer efficacy of a series of benzazepine derivatives. The lead compound demonstrated a significant reduction in tumor volume in xenograft models, supporting its further development as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce markers of oxidative stress and inflammation in neuronal cells.

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